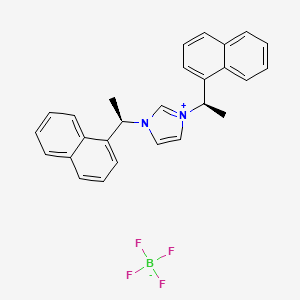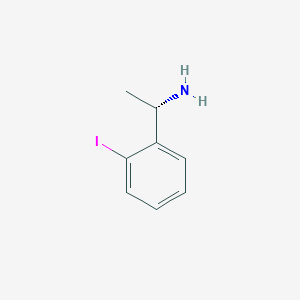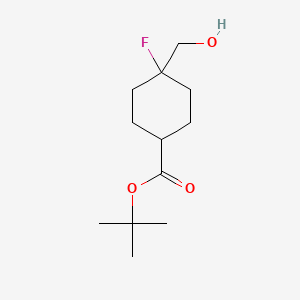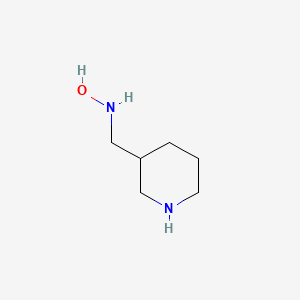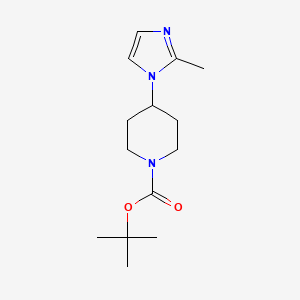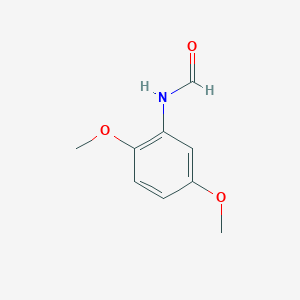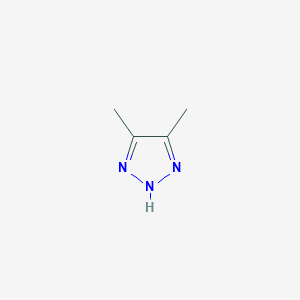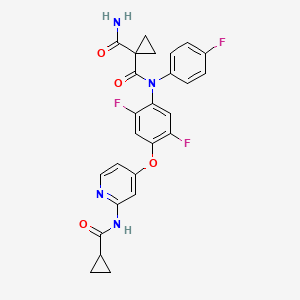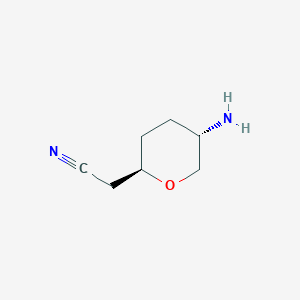![molecular formula C23H28O2Si B13912236 (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is a complex organic compound with a bicyclic structure. This compound is notable for its unique configuration and the presence of a tert-butyl(diphenyl)silyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This method is highly efficient and can be performed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of new pharmaceuticals and therapeutic agents.
Material Science: In the design and synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group plays a crucial role in modulating the compound’s reactivity and stability. The bicyclic structure allows for unique interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one is unique due to its specific configuration and the presence of the tert-butyl(diphenyl)silyl group. This imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C23H28O2Si |
|---|---|
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C23H28O2Si/c1-23(2,3)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-16-22-20-14-17(24)15-21(20)22/h4-13,20-22H,14-16H2,1-3H3/t20-,21+,22? |
InChI-Schlüssel |
FJHHHEIKEUNJDP-CBQGHPETSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3[C@H]4[C@@H]3CC(=O)C4 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C4C3CC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)
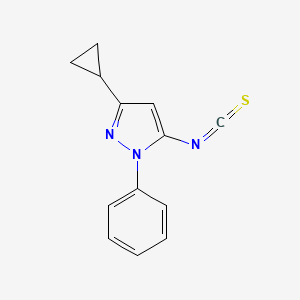
![(2S)-2-[[N'-[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butyl]carbamimidoyl](15N)amino]butanedioate;barium(2+);hydrate](/img/structure/B13912187.png)
